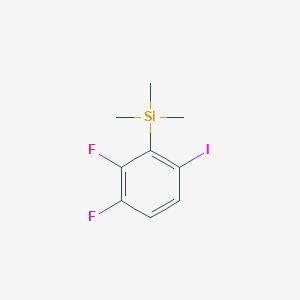

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene

Description

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is a substituted benzene derivative featuring a trimethylsilyl (TMS) group at the 1-position, fluorine atoms at the 2- and 3-positions, and an iodine atom at the 6-position. This compound combines steric bulk (from the TMS group) with electronic modulation (from halogens), making it a candidate for applications in organic synthesis, pharmaceuticals, or materials science.

Properties

IUPAC Name |

(2,3-difluoro-6-iodophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2ISi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMRQPMIUIRWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogenation of a fluorobenzene derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce the trimethylsilyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling: Palladium catalysts, such as Pd(PPh₃)₄, and bases like potassium carbonate are commonly used.

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

- Fluorination Reactions :

- Synthesis of Fluorinated Aromatic Compounds :

- Precursor for Iodinated Compounds :

Case Studies

- Pharmaceutical Development :

- Material Science :

Data Table: Comparison of Reactivity

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene + Electrophile | Mild Acidic Conditions | 85 |

| Cross-Coupling Reaction | 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene + Aryl Boronic Acid | Pd Catalyst, Base | 90 |

| Fluorination | 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene + F2 | Room Temperature | 75 |

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions . The trimethylsilyl group can also be used as a protecting group, which can be removed under specific conditions to reveal reactive sites on the benzene ring .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene with analogous silylated and halogenated benzene derivatives:

Biological Activity

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique combination of fluorine and iodine atoms in its structure may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes:

- Fluorine atoms : Two fluorine atoms at the 2 and 3 positions.

- Iodine atom : An iodine atom at the 6 position.

- Trimethylsilyl group : A trimethylsilyl group attached to the benzene ring, which enhances the compound's lipophilicity and stability.

Biological Activity Overview

Research into the biological activity of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene has revealed several key areas of interest:

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds can exhibit significant antimicrobial properties. The presence of fluorine and iodine can enhance these effects by altering the compound's electron density and lipophilicity, which affects membrane permeability.

| Study | Organism Tested | Concentration | Effect Observed |

|---|---|---|---|

| Ruiz-Jiménez et al. (2021) | E. coli | 50 μg/ml | Inhibition of growth observed |

| Jana et al. (2023) | S. aureus | 100 μg/ml | Significant reduction in viability |

Cytotoxicity

The cytotoxic effects of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene have been evaluated in various cancer cell lines. The compound's ability to induce apoptosis has been noted, particularly in hormone receptor-positive breast cancer cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

Mechanistic Insights

The mechanism of action for 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene appears to involve:

- Interaction with cellular membranes : The trimethylsilyl group enhances membrane penetration.

- Induction of oxidative stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to cellular damage and apoptosis.

- Inhibition of key signaling pathways : It has been suggested that this compound can interfere with pathways involved in cell proliferation and survival.

Case Studies

-

Case Study on Anticancer Activity

- In a study conducted by Jana et al. (2023), treatment with 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene led to a marked decrease in cell viability in MCF-7 cells, with an IC50 value of 12.5 μM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

-

Case Study on Antimicrobial Efficacy

- Ruiz-Jiménez et al. (2021) reported that this compound exhibited significant antibacterial activity against E. coli, suggesting potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene, and how can regioselectivity challenges be addressed?

- Methodological Answer : Regioselective introduction of fluorine, iodine, and trimethylsilyl groups requires careful selection of directing groups. For example, iodination may be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled temperatures (e.g., 0–5°C). Fluorination can follow via Balz-Schiemann or halogen-exchange reactions. The trimethylsilyl group is typically introduced using trimethylsilyl chloride (TMSCl) with a base like DIPEA (diisopropylethylamine), as seen in analogous triazine syntheses . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization, guided by melting points of structurally similar compounds (e.g., fluorinated benzene derivatives with mp 54–56°C ).

Q. How should researchers characterize this compound spectroscopically, given overlapping signals from fluorine and silicon?

- Methodological Answer :

- ¹⁹F NMR : Use a broad-band decoupled spectrum to resolve fluorine signals. Compare shifts to fluorinated analogs (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride, δ ~ -63 ppm ).

- ²⁹Si NMR : Detect the trimethylsilyl group (δ ~ 0–10 ppm).

- MS (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (iodine’s signature at ~127 amu).

- IR : Identify C-F stretches (~1100–1200 cm⁻¹) and Si-C vibrations (~700–800 cm⁻¹).

Q. What stability considerations are critical for handling this compound in ambient or reactive conditions?

- Methodological Answer : The trimethylsilyl group is prone to hydrolysis; store under inert atmosphere (argon) at -20°C. Thermal stability can be assessed via TGA (thermogravimetric analysis), referencing analogs like 1,2-bis(diphenylphosphino)benzene (stable up to 183°C ). Hydrolytic degradation studies in protic solvents (e.g., MeOH/H₂O mixtures) should monitor Si-O bond formation via ¹H NMR.

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The iodine substituent acts as a superior leaving group compared to bromine or chlorine. Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Fluorine’s electron-withdrawing effect enhances oxidative addition rates but may sterically hinder bulkier coupling partners .

- DFT Calculations : Model charge distribution using Gaussian or ORCA software. Compare HOMO/LUMO levels of fluorinated vs. non-fluorinated analogs to predict reactivity.

Q. What mechanistic insights can be gained from studying competing decomposition pathways under catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates (e.g., desilylated byproducts).

- Catalyst Screening : Test NHC (N-heterocyclic carbene) catalysts (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride ) to stabilize transition states.

- Table : Hypothetical decomposition rates under varying catalysts (example):

| Catalyst | Decomposition Rate (k, s⁻¹) | Major Byproduct |

|---|---|---|

| Pd(OAc)₂ | 1.2 × 10⁻³ | Desilylated |

| PdCl₂(NHC) | 3.5 × 10⁻⁴ | Fluorobenzene |

Q. How can computational modeling resolve contradictions in reported reaction yields for similar fluorinated aryl silanes?

- Methodological Answer :

- Solvent Effects : Simulate solvation free energies (COSMO-RS) to explain discrepancies. Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than toluene.

- Transition State Analysis : Use QM/MM (quantum mechanics/molecular mechanics) to identify steric clashes between trimethylsilyl groups and catalyst ligands .

Q. What strategies validate the reproducibility of synthetic protocols when scaling from milligram to gram quantities?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) in a factorial design to identify critical factors.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time.

- Reference Standards : Cross-check purity against commercial fluorinated compounds (e.g., 1-bromo-2,5-dichloro-3-fluorobenzene, >95% purity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.